molecular formula C25H20N4O3S B289983 12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B289983
M. Wt: 456.5 g/mol
InChI Key: KUEXSLHIHIPCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

The synthesis of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves multiple steps, typically starting with the preparation of the core pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one structure. This can be achieved through a series of cyclization reactions involving appropriate precursors. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the aromatic rings or the heterocyclic core.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

    Medicine: If found to have biological activity, this compound could be developed into a therapeutic agent for treating specific diseases or conditions.

    Industry: The compound’s unique structure may lend itself to applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar compounds to 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one include other pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin derivatives. These compounds share the same core structure but differ in the substituents attached to the aromatic rings and heterocyclic core. The uniqueness of 8-acetyl-9-(4-methoxyphenyl)-7-methyl-3-(4-methylphenyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Some similar compounds include:

Properties

Molecular Formula

C25H20N4O3S

Molecular Weight

456.5 g/mol

IUPAC Name

12-acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C25H20N4O3S/c1-13-5-9-17(10-6-13)29-25(31)23-22(27-28-29)21-20(16-7-11-18(32-4)12-8-16)19(15(3)30)14(2)26-24(21)33-23/h5-12H,1-4H3

InChI Key

KUEXSLHIHIPCNL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C(=C(N=C4S3)C)C(=O)C)C5=CC=C(C=C5)OC)N=N2

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(C(=C(N=C4S3)C)C(=O)C)C5=CC=C(C=C5)OC)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.